[1,1'-Biphenyl]-2-amine, 2',5'-difluoro-
Overview
Description
[1,1’-Biphenyl]-2-amine, 2’,5’-difluoro-: is a biphenyl derivative characterized by the presence of two fluorine atoms at the 2’ and 5’ positions and an amine group at the 2 position. Biphenyl compounds are known for their structural versatility and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-amine, 2’,5’-difluoro- typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 2-iodo-4-nitrofluorobenzene and boronic acid in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of biphenyl derivatives often involves scalable synthetic methodologies. These include metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, which are favored for their efficiency and selectivity . The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]-2-amine, 2’,5’-difluoro- undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Cross-Coupling Reactions: These reactions are commonly used for the formation of carbon-carbon bonds in biphenyl derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Triphenylphosphine (PPh3): Acts as a ligand in palladium-catalyzed reactions.
Dioxane: A common solvent used in the synthesis of biphenyl derivatives.
Major Products Formed: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Biphenyl derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, biphenyl derivatives exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties . They are used in the development of drugs for various diseases, such as cancer and infectious diseases .
Industry: Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) and as building blocks for liquid crystals . They also find applications in the manufacture of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-amine, 2’,5’-difluoro- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins . The amine group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
- [1,1’-Biphenyl]-2-amine, 2’,4’-difluoro-
- [1,1’-Biphenyl]-2-amine, 3’,5’-difluoro-
- [1,1’-Biphenyl]-2-amine, 2’,6’-difluoro-
Uniqueness: The unique positioning of the fluorine atoms at the 2’ and 5’ positions in [1,1’-Biphenyl]-2-amine, 2’,5’-difluoro- imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets . This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(2,5-difluorophenyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-8-5-6-11(14)10(7-8)9-3-1-2-4-12(9)15/h1-7H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPNRCKJFJZLKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726856 | |
Record name | 2',5'-Difluoro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873056-63-4 | |
Record name | 2′,5′-Difluoro[1,1′-biphenyl]-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873056-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',5'-Difluoro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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